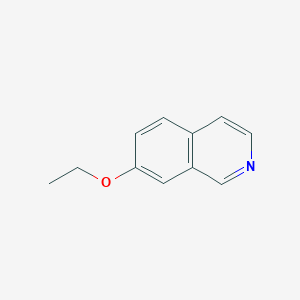

7-Ethoxyisoquinoline

Overview

Description

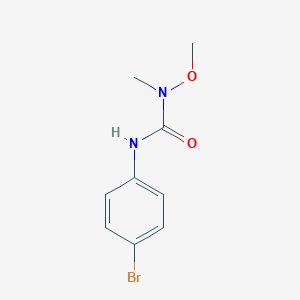

7-Ethoxyisoquinoline is a chemical compound that belongs to the class of isoquinoline derivatives. This compound has been widely used in scientific research due to its unique properties and potential applications. In

Scientific Research Applications

Pharmacological Effects on Blood Pressure and Smooth Muscle

A study by Fassett & Hjort (1938) explored the effects of isoquinolines, including 7-ethoxyisoquinoline derivatives, on blood pressure, pulse rate, respiration, and smooth muscle. They found that ethoxy groups tend to decrease pressor activity, with significant effects on smooth muscle, potentially through the autonomic nervous system.

Cytotoxic Evaluation for Cancer Treatment

Delgado et al. (2012) synthesized derivatives of isoquinolinequinones, including 7-ethoxyisoquinoline, and evaluated their cytotoxic activity against several human tumor cell lines, finding that some derivatives showed notable antitumor activity (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).

Role as an Antioxidant in Animal Feed

Blaszczyk, Augustyniak, & Skolimowski (2013) discussed the use of Ethoxyquin (a derivative of 7-ethoxyisoquinoline) as an antioxidant in animal feed, highlighting its effectiveness in protecting against lipid peroxidation (Blaszczyk, Augustyniak, & Skolimowski, 2013).

DNA Damage Assessment

Research by Blaszczyk (2006) assessed DNA damage induced by Ethoxyquin in human lymphocytes, using the comet assay to measure DNA fragmentation, revealing that Ethoxyquin caused dose-dependent DNA damage (Blaszczyk, 2006).

Estrogen Receptor Binding and Cytostatic Activity

Polossek et al. (1992) synthesized derivatives of indolo[2,1-a]isoquinolines, including 7-ethoxyisoquinoline, and investigated their binding to estrogen receptors and cytostatic activity against breast cancer cells, finding differential effects based on the position and nature of substituents (Polossek, Ambros, von Angerer, Brandl, Mannschreck, & von Angerer, 1992).

Investigating the Interaction with Mitochondrial Respiratory Chain

A study by Reyes, Hernández, Melendez, & Gómez-Lojero (1995) examined the effects of Ethoxyquin on the metabolic pathways and mitochondrial respiratory chain, showing that it inhibits NADH dehydrogenase, a key enzyme in the mitochondrial respiratory chain (Reyes, Hernández, Melendez, & Gómez-Lojero, 1995).

Synthesis and Cytostatic Activity of Methoxy‐indoloisoquinolines

Ambros, Angerer, & Wiegrebe (1988) synthesized methoxy-indoloisoquinolines and tested their cytostatic activity in vitro, including analogues of 7-ethoxyisoquinoline, finding significant inhibition of cell proliferation in tumor cells (Ambros, Angerer, & Wiegrebe, 1988).

Chemical Reactions and Derivatives Synthesis

Sanders, Dijk, & Hertog (2010) explored the reactions of bromoethoxyisoquinolines, including derivatives of 7-ethoxyisoquinoline, providing insights into the chemical reactivity and potential for creating novel compounds (Sanders, Dijk, & Hertog, 2010).

Formation of Dinuclear Gallium(III) Complexes

Yamamoto et al. (1995) reported on the synthesis of optically active 7,7′-bridged-biisoquinolines, including 7-ethoxyisoquinoline derivatives, and their chelation to rhodium(I) ion, demonstrating their potential in complex formation and coordination chemistry (Yamamoto, Tateishi, Watanabe, Adachi, Matsubara, Ueda, & Yoshida, 1995).

Kinetic Study of Thermal Decomposition

El-Demerdash, Elgogary, & El‐Nahas (2018) conducted a thermochemistry and kinetic study on the thermal decomposition of ethoxyisoquinoline, providing valuable data on the stability and decomposition pathways of such compounds (El-Demerdash, Elgogary, & El‐Nahas, 2018).

Antibacterial Activities of Bisisoquinolinium Salts

Collier, Potter, & Taylor (1953) investigated the antibacterial activities of bisisoquinolinium salts, including derivatives of 7-ethoxyisoquinoline, highlighting their potential in the development of new antimicrobial agents (Collier, Potter, & Taylor, 1953).

properties

IUPAC Name |

7-ethoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-13-11-4-3-9-5-6-12-8-10(9)7-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWBUWQADOQHIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Ethoxyisoquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

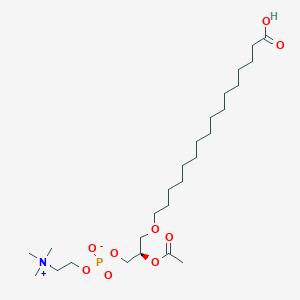

![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B166311.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[(2-aminobenzoyl)amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B166327.png)